7,10,11,12-Tetrahydro-7-[3-methoxy-4-(1-oxopropoxy)phenyl]-10,10-dimethyl-Benz[c]acridin-8(9H)-one
Description
7,10,11,12-Tetrahydro-7-[3-methoxy-4-(1-oxopropoxy)phenyl]-10,10-dimethyl-Benz[c]acridin-8(9H)-one is a tetracyclic benzo[c]acridinone derivative characterized by a 3-methoxy-4-(1-oxopropoxy)phenyl substituent at position 7 and two methyl groups at position 10. This compound belongs to a class of heterocyclic molecules with demonstrated biological relevance, including antimicrobial, antioxidant, and antitumor properties . Its synthesis typically involves multicomponent reactions (MCRs) catalyzed by acidic or nanostructured catalysts under green chemistry conditions, such as aqueous media or solvent-free systems .
Properties
IUPAC Name |
[4-(10,10-dimethyl-8-oxo-7,9,11,12-tetrahydrobenzo[c]acridin-7-yl)-2-methoxyphenyl] propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO4/c1-5-25(32)34-23-13-11-18(14-24(23)33-4)26-20-12-10-17-8-6-7-9-19(17)28(20)30-21-15-29(2,3)16-22(31)27(21)26/h6-14,26,30H,5,15-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBJMGZGJHPLNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)NC5=C2C(=O)CC(C5)(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415469 | |
| Record name | 4-(10,10-Dimethyl-8-oxo-7,8,9,10,11,12-hexahydrobenzo[c]acridin-7-yl)-2-methoxyphenyl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893772-47-9 | |
| Record name | 4-(10,10-Dimethyl-8-oxo-7,8,9,10,11,12-hexahydrobenzo[c]acridin-7-yl)-2-methoxyphenyl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 7,10,11,12-Tetrahydro-7-[3-methoxy-4-(1-oxopropoxy)phenyl]-10,10-dimethyl-Benz[c]acridin-8(9H)-one , also known by its CAS number 893772-47-9, is a member of the acridine family. Acridines and their derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antitumor, antimicrobial, and enzyme inhibition properties. This article aims to explore the biological activity of this specific compound through a review of recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a complex arrangement that includes a benz[c]acridine core, which has been linked to various biological activities.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 453.55 g/mol |
| CAS Number | 893772-47-9 |
| Chemical Formula | C29H29NO4 |
Antitumor Activity
Recent studies have indicated that acridine derivatives exhibit promising antitumor properties. For instance, compounds structurally related to the target compound have shown cytotoxic effects against various cancer cell lines:
- Cytotoxicity Studies : In vitro assays demonstrated that certain acridine derivatives possess moderate to high cytotoxicity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines. For example, one derivative showed an IC50 value of 86 μM against WRL-68 cells .
Enzyme Inhibition
Acridines are known for their ability to inhibit key enzymes involved in cancer progression and other diseases:
- Cholinesterase Inhibition : Some acridine derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, specific analogues exhibited IC50 values ranging from 2 to 8 nM against AChE, indicating strong inhibitory potential .
Antimicrobial Activity
The antimicrobial properties of acridine derivatives have also been explored:
- Antimicrobial Studies : Several studies have reported that acridine compounds demonstrate significant antibacterial activity against various strains. The microwave-induced synthesis of related compounds has shown promising results in antimicrobial assays .
Study on Antitumor Activity
In a study conducted by Gunaratnam et al., the effects of acridine derivatives on telomerase activity were investigated. The findings suggested that these compounds could induce DNA damage in cancer cells by targeting telomeres, leading to cell death. This mechanism highlights the potential therapeutic applications of acridines in oncology .
Study on Enzyme Inhibition
Research conducted by Mohammadi-Khanaposhtani et al. focused on the structure-activity relationship (SAR) of acridone derivatives as inhibitors of cholinesterases. The study emphasized the importance of specific functional groups in enhancing inhibitory activity, with some compounds achieving low nanomolar IC50 values .
Scientific Research Applications
Synthesis and Derivatives
The synthesis of this compound has been explored extensively. Various methods have been developed to produce it and its derivatives, which exhibit significant pharmacological activities. For instance, studies have shown that derivatives of benz[c]acridine compounds can be synthesized using different catalytic methods, yielding high purity and yield rates .
Pharmacological Applications
The compound exhibits several pharmacological properties:
-
Anticancer Activity :
- Research indicates that acridine derivatives have shown promise as anticancer agents. The structure of 7,10,11,12-Tetrahydro-7-[3-methoxy-4-(1-oxopropoxy)phenyl]-10,10-dimethyl-Benz[c]acridin-8(9H)-one suggests potential activity against various cancer cell lines due to its ability to intercalate with DNA and inhibit topoisomerases .
-
Inhibition of Cholinesterases :
- Compounds related to this structure have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases such as Alzheimer's. Some derivatives have demonstrated IC50 values in the nanomolar range against these enzymes .
- Kinase Inhibition :
Case Studies
Several case studies highlight the efficacy of this compound and its derivatives:
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
- Antimicrobial Activity : Derivatives with halogen substituents (e.g., 4-chlorophenyl in 5b) show superior antimicrobial activity compared to alkoxy-substituted analogs. However, the 1-oxopropoxy group in the target compound may improve membrane permeability .
Key Research Findings
Substituent Effects : Electron-withdrawing groups (e.g., -Cl) at position 7 improve antimicrobial activity but reduce synthetic yields due to steric hindrance. Conversely, alkoxy groups enhance yields and solubility .
Catalyst Design : Magnetic dendrimers (Fe₃O₄@SiO₂@TAD-G2-SO₃H) outperform homogeneous catalysts (e.g., Cu/MCM-41) in recyclability and reaction efficiency .
Green Chemistry : Solvent-free or aqueous media methods (e.g., glycerin-mediated synthesis) align with sustainable chemistry principles but require higher temperatures .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this compound, and how can purity be validated methodologically?
- Answer : Synthesis of this benzacridinone derivative likely involves multi-step reactions, such as coupling substituted phenyl groups to the acridinone core via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. A key step is the introduction of the 3-methoxy-4-(1-oxopropoxy)phenyl moiety, which may require protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) . Purification should involve column chromatography and recrystallization, with purity validation via HPLC (≥95% purity) and structural confirmation via /-NMR and high-resolution mass spectrometry (HRMS) .
Q. What safety protocols are advised for handling this compound given limited hazard data?
- Answer : While no specific hazards are reported for this compound, general laboratory safety practices should apply:
- Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Store in airtight containers away from light and moisture.
- Conduct a risk assessment under the "precautionary principle" due to the lack of GHS classification data .
Q. How can researchers characterize its molecular structure and confirm stereochemical integrity?
- Answer : Combine spectroscopic and computational methods:
- Spectroscopy : -NMR for proton environments, -NMR for carbon骨架, and IR for functional groups (e.g., carbonyl at ~1700 cm) .
- X-ray crystallography for absolute configuration (if crystals are obtainable).
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to resolve ambiguities .
Advanced Research Questions
Q. How should environmental fate studies be designed to assess this compound’s persistence and bioaccumulation potential?
- Answer : Follow the INCHEMBIOL framework :
- Laboratory studies : Measure log (octanol-water partition coefficient) via shake-flask method to predict bioaccumulation.
- Degradation assays : Test hydrolysis (pH 4–9), photolysis (UV-Vis exposure), and microbial degradation (OECD 301B).
- Field studies : Monitor soil/water matrices near synthesis facilities using LC-MS/MS, with seasonal sampling to account for temporal variability .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Answer : Contradictions may arise from assay conditions or target specificity. Mitigation strategies include:
- Standardized assays : Replicate studies using WHO/ICH guidelines (e.g., fixed cell lines, controlled incubation times).
- Dose-response curves : Compare EC values across ≥3 independent labs.
- Mechanistic studies : Use CRISPR knockouts or siRNA to confirm target specificity .
Q. How can in silico methods predict its interaction with biological targets (e.g., kinases, GPCRs)?
- Answer :
- Molecular docking : Use AutoDock Vina with crystal structures from the PDB (e.g., EGFR kinase: 1M17). Prioritize binding poses with ΔG ≤ -8 kcal/mol.
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with methoxy groups) using Schrödinger’s Phase .
Methodological Notes
- Experimental design : For bioactivity studies, adopt split-plot designs (e.g., randomized blocks for biological replicates, subplots for dose variations) to control variability .
- Data validation : Use Bland-Altman plots for inter-lab comparisons and principal component analysis (PCA) to identify outliers in spectroscopic datasets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
